molecular formula C12H11BrN2O2 B594319 Ethyl 4-amino-8-bromoquinoline-3-carboxylate CAS No. 1242260-89-4

Ethyl 4-amino-8-bromoquinoline-3-carboxylate

Cat. No. B594319
CAS RN: 1242260-89-4
M. Wt: 295.136
InChI Key: UVCACASLBBNWKP-UHFFFAOYSA-N
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Description

Ethyl 4-amino-8-bromoquinoline-3-carboxylate is a chemical compound with the empirical formula C12H11BrN2O2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular weight of Ethyl 4-amino-8-bromoquinoline-3-carboxylate is 295.13 . The SMILES string representation of its structure is O=C(OCC)C1=C(N)C2=C(C(Br)=CC=C2)N=C1 .


Physical And Chemical Properties Analysis

Ethyl 4-amino-8-bromoquinoline-3-carboxylate is a solid substance . Its empirical formula is C12H11BrN2O2 and it has a molecular weight of 295.13 .

Scientific Research Applications

Drug Discovery and Development

Ethyl 4-amino-8-bromoquinoline-3-carboxylate: is a valuable scaffold in medicinal chemistry due to its quinoline core structure, which is present in numerous pharmacologically active compounds. The bromine atom and the amino group on the quinoline ring offer sites for further chemical modifications, allowing for the synthesis of a wide range of derivatives with potential therapeutic effects .

Organic Synthesis

This compound serves as an intermediate in organic synthesis, particularly in the construction of complex molecules. Its reactivity enables the formation of carbon-nitrogen bonds, facilitating the synthesis of heterocyclic compounds that are prevalent in many natural products and synthetic drugs .

Material Science

In material science, Ethyl 4-amino-8-bromoquinoline-3-carboxylate can be used to create organic semiconductors. These materials are essential for developing organic light-emitting diodes (OLEDs) and other electronic devices due to their conductive properties .

Biological Studies

The compound’s structural similarity to naturally occurring quinolines makes it a useful tool in biological studies. It can be employed to investigate the biological pathways and mechanisms of action of quinoline-based bioactive molecules .

Agricultural Chemistry

Quinoline derivatives have applications in agricultural chemistry as well. They can be used to develop new pesticides and herbicides, offering an alternative to traditional compounds and potentially reducing environmental impact .

Analytical Chemistry

Due to its distinct spectroscopic properties, Ethyl 4-amino-8-bromoquinoline-3-carboxylate can be utilized as a standard or reagent in analytical chemistry. It can help in the quantification and identification of similar compounds in various samples .

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral . The safety information includes the following precautionary statements: P301 + P312 + P330 . This means if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .

properties

IUPAC Name

ethyl 4-amino-8-bromoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)8-6-15-11-7(10(8)14)4-3-5-9(11)13/h3-6H,2H2,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCACASLBBNWKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1N)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677859
Record name Ethyl 4-amino-8-bromoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-8-bromoquinoline-3-carboxylate

CAS RN

1242260-89-4
Record name Ethyl 4-amino-8-bromoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-8-bromoquinoline-3-carboxylic acid ethyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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